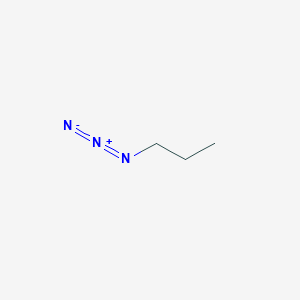

1-Azidopropane

概要

説明

1-Azidopropane, also known as n-propyl azide, is an organic compound with the molecular formula C₃H₇N₃. It is a simple organic azide characterized by the presence of an azide group (-N₃) attached to a propyl chain. This compound is known for its reactivity and is used in various chemical and industrial applications .

準備方法

1-Azidopropane can be synthesized through several methods. One common synthetic route involves the reaction of 1-bromopropane with sodium azide in an aprotic solvent such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the substitution of the bromine atom with the azide group . Industrial production methods may vary, but they generally follow similar principles, ensuring the efficient and safe handling of reactive azide intermediates.

化学反応の分析

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This click reaction forms 1,4-disubstituted 1,2,3-triazoles with terminal alkynes under mild conditions. Key features include:

Mechanism :

- Cu(I) coordinates to the alkyne, forming a π-complex.

- Azide undergoes [3+2] cycloaddition via a six-membered copper metallacycle intermediate.

- Protonolysis releases the triazole product .

Thermal Decomposition and Nitrene Formation

At elevated temperatures (>100°C), 1-azidopropane decomposes exothermically to release nitrogen gas (N₂) and generate propyl nitrene (CH₂CH₂CH₂N:), a reactive intermediate :

Applications :

- Nitrenes participate in C–H insertion or dimerization to form azo compounds .

- Controlled decomposition enables photolabeling in bioconjugation .

Photochemical Reactions

UV irradiation induces N₂ extrusion, producing nitrenes for crosslinking or polymerization :

Example : Photolysis of this compound generates propyl nitrene, which undergoes:

- Hydrogen abstraction to form secondary amines.

- Cyclization to aziridines in the presence of alkenes .

Comparative Reactivity with Related Azides

科学的研究の応用

Synthetic Applications

2.1 Click Chemistry

One of the primary applications of 1-azidopropane is in click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is widely used for the synthesis of 1,2,3-triazoles, which have diverse biological activities and applications in drug development .

Table 1: Summary of CuAAC Reactions Involving this compound

| Reaction Type | Conditions | Product Yield | References |

|---|---|---|---|

| CuAAC with terminal alkynes | CuSO4, sodium ascorbate | High (>90%) | |

| Functionalization of biomolecules | Aqueous conditions | Moderate (60-80%) |

2.2 Synthesis of Bioactive Compounds

This compound has been utilized to create various bioactive compounds through its incorporation into larger molecular frameworks. Researchers have synthesized azide-containing porphyrins for photodynamic therapy, demonstrating effective singlet oxygen production and targeting capabilities against cancer cells .

Medicinal Chemistry Applications

3.1 Antiviral Activity

Recent studies have shown that azido compounds can effectively inactivate enveloped viruses when exposed to UV light. For instance, this compound derivatives have been tested for their ability to inactivate HIV-1 through a mechanism involving photoinduced covalent reactions with viral proteins .

Case Study: Inactivation of HIV-1

- Compound Used: this compound derivatives

- Method: UVA irradiation

- Outcome: Complete viral inactivation observed with preservation of surface antigenic structures favorable for vaccine development .

Material Science Applications

4.1 Functional Materials

In materials science, this compound is employed to develop functional materials through self-assembly processes. Its azide functionality allows for the creation of supramolecular structures that can be used in drug delivery systems and other advanced materials .

Table 2: Functional Materials Derived from this compound

| Material Type | Application | Yield | References |

|---|---|---|---|

| Amphiphilic porphyrin conjugates | Photodynamic therapy | >60% | |

| Supramolecular architectures | Drug delivery | High (>70%) |

Conclusion and Future Directions

The applications of this compound span across multiple disciplines, showcasing its utility in synthetic chemistry, medicinal applications, and material science. As research continues to uncover new methodologies and applications for this compound, it is likely that its significance will grow, particularly in the development of novel therapeutics and functional materials.

Future studies may focus on optimizing reaction conditions for higher yields and exploring new derivatives of this compound to expand its applicability in various fields.

作用機序

The mechanism of action of 1-Azidopropane primarily involves its reactivity as an azide. In nucleophilic substitution reactions, the azide group acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached . In cycloaddition reactions, the azide group participates in the formation of triazoles through a concerted mechanism involving the interaction of the azide with an alkyne or alkene .

類似化合物との比較

1-Azidopropane can be compared with other similar compounds, such as:

Ethyl azide (C₂H₅N₃): Similar to this compound but with an ethyl group instead of a propyl group.

Hydrazoic acid (HN₃): A simpler azide compound with a single hydrogen atom attached to the azide group.

Chlorine azide (ClN₃): Contains a chlorine atom attached to the azide group, making it more reactive and hazardous.

This compound is unique due to its specific reactivity profile and the presence of a propyl chain, which influences its physical and chemical properties.

生物活性

1-Azidopropane is an organic compound characterized by the presence of an azide functional group (-N₃) attached to a propane backbone. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its unique biological activities and potential applications. This article delves into the biological activity of this compound, exploring its synthesis, cytotoxicity, and therapeutic implications.

This compound can be synthesized through various methods, including the azidation of propyl halides using sodium azide. The general reaction can be represented as follows:

where R represents the propyl group and X is a halogen atom (such as Cl or Br). This reaction is notable for its efficiency and relatively mild conditions, making it suitable for producing azide compounds in laboratory settings.

Cytotoxicity

Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines. The compound's biological activity is often assessed through its ability to induce apoptosis or inhibit cell proliferation. A notable study reported that this compound exhibited significant cytotoxicity against HeLa cells, with an IC₅₀ value indicating effective concentration levels required to reduce cell viability by 50% .

Table 1: Cytotoxic Effects of this compound on Cell Lines

| Cell Line | IC₅₀ (µM) | Observations |

|---|---|---|

| HeLa | 90 | Significant reduction in viability |

| Vero | >100 | Minimal cytotoxicity observed |

| FetMSC | >100 | Low toxicity, suggesting biocompatibility |

This table summarizes findings from a study that evaluated the cytotoxic effects of this compound on different cell lines, highlighting its selective toxicity towards cancer cells compared to normal cells .

The mechanism by which this compound exerts its cytotoxic effects is believed to involve the formation of reactive nitrogen species (RNS) upon cellular uptake. These species can lead to oxidative stress, damaging cellular components such as DNA and proteins. Furthermore, the azide group may participate in bioorthogonal reactions, facilitating targeted delivery of therapeutic agents .

Case Studies and Applications

This compound has been employed in various case studies focusing on drug development and bioconjugation techniques. One significant application is its use in click chemistry—a powerful tool for creating complex molecules through selective reactions between azides and alkynes. This methodology allows researchers to label biomolecules for imaging or drug delivery purposes.

Case Study: Click Chemistry in Cancer Therapy

A recent investigation highlighted the use of this compound in synthesizing novel platinum-based complexes for cancer therapy. These complexes demonstrated enhanced targeting capabilities towards tumor cells compared to traditional chemotherapeutics like cisplatin. The study showed that conjugating this compound with platinum compounds improved their bioavailability and reduced systemic toxicity .

Table 2: Comparative Efficacy of Platinum Complexes

| Compound | IC₅₀ (µM) | Target Cells | Notes |

|---|---|---|---|

| Cisplatin | 300 | ER+ Cancer Cells | Standard treatment |

| Pt(II)-1-Azidopropane | 10 | ER+ Cancer Cells | Significantly more effective |

This table illustrates the enhanced efficacy of platinum complexes modified with this compound compared to standard treatments .

特性

IUPAC Name |

1-azidopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3/c1-2-3-5-6-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPPZASKIXGUJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3 | |

| Record name | n-Propyl azide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/N-Propyl_azide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60496682 | |

| Record name | n-Propyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22293-25-0 | |

| Record name | 1-Azidopropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22293-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Propyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。